Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]-
Description
The compound Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]- is a thiourea-derived hydrazinecarboximidamide featuring two distinct functional groups:
- A 1-methylethylidene (isopropylidene) substituent at the 2-position of the hydrazinecarboximidamide backbone.
- An N-[(phenylamino)thioxomethyl] group, which introduces a thiourea-like moiety with aromatic and sulfur-containing components.
This structure is synthesized via a two-step process (inferred from and ):
Condensation of a ketone (e.g., 2-propanone) with aminoguanidine hydrochloride to form the hydrazinecarboximidamide core.
Reaction with phenyl isothiocyanate to introduce the thioxomethylphenylamino group .
Properties
CAS No. |
63467-30-1 |
|---|---|
Molecular Formula |
C11H15N5S |
Molecular Weight |
249.34 g/mol |
IUPAC Name |
(1E)-1-[amino-(2-propan-2-ylidenehydrazinyl)methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C11H15N5S/c1-8(2)15-16-10(12)14-11(17)13-9-6-4-3-5-7-9/h3-7H,1-2H3,(H4,12,13,14,16,17) |
InChI Key |
FWFDSNTZHZXYAD-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=NC(=S)NC1=CC=CC=C1)N)C |
Isomeric SMILES |
CC(=NN/C(=N/C(=S)NC1=CC=CC=C1)/N)C |
Canonical SMILES |
CC(=NNC(=NC(=S)NC1=CC=CC=C1)N)C |
Other CAS No. |
63467-30-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Synthesis Strategy
The preparation of 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]hydrazinecarboximidamide involves two principal steps:
- Formation of the Hydrazinecarboximidamide Backbone : Reacting aminoguanidine hydrochloride with acetone or its protected analogs under acidic conditions generates the 2-(1-methylethylidene)hydrazinecarboximidamide intermediate. This step leverages the nucleophilic addition of the aminoguanidine’s hydrazine group to the carbonyl carbon of acetone, followed by dehydration to form the imine linkage.
- Introduction of the Thiosemicarbazide Moiety : The intermediate reacts with phenyl isothiocyanate in ethanol or tetrahydrofuran (THF), facilitated by hydrochloric acid catalysis. This step proceeds via nucleophilic attack of the hydrazinecarboximidamide’s terminal amine on the electrophilic carbon of phenyl isothiocyanate, yielding the thiosemicarbazide derivative.
Optimized Reaction Conditions
Step 1 :
- Solvent System : A 1:1 v/v mixture of water and isopropyl alcohol ensures solubility of aminoguanidine hydrochloride while maintaining reaction efficiency.
- Temperature : 25–30°C, balancing reaction rate and byproduct minimization.
- pH Control : Adjusting to pH 0–1 with concentrated HCl prevents side reactions such as oligomerization.
Step 2 :
Alternative Methodologies
A microwave-assisted synthesis route has been reported for analogous thiosemicarbazones, reducing reaction times from hours to minutes. For example, irradiating the reaction mixture at 100 W for 15 minutes achieves comparable yields (82–85%) to conventional heating. This method is particularly advantageous for scale-up, minimizing thermal degradation of sensitive intermediates.
Purification and Characterization
Purification Protocols
Crude product purification is critical due to the compound’s tendency to form hydrates and solvates. A validated protocol involves:
- Dissolution : Dissolving the crude material in deionized water (2–4 parts w/v) at 30°C.
- pH Adjustment : Lowering to pH 0–1 with HCl precipitates impurities while keeping the target compound soluble.
- Recrystallization : Slow evaporation of THF or ethanol yields crystalline product with 99.5% purity (HPLC).
Table 1: Purification Outcomes Under Varied Conditions
| Solvent | Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| Ethanol | 25 | 98.2 | 78 |
| THF | 30 | 99.5 | 82 |
| Acetone | 20 | 97.1 | 70 |
Spectroscopic Characterization
- IR Spectroscopy : Strong absorption bands at 1630 cm⁻¹ (C=N stretch) and 1245 cm⁻¹ (C=S stretch) confirm the thiosemicarbazide and imine functionalities.
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ar-H), 2.15 (s, 6H, CH₃).
- X-ray Crystallography : The crystal structure reveals a dihedral angle of 36.49° between aromatic and hydrazinecarboximidamide planes, stabilized by intramolecular N–H⋯N hydrogen bonds.
Stability and Hydrate Formation
The compound exists predominantly as a hydrochloride monohydrate under ambient conditions. Thermogravimetric analysis (TGA) shows a 5.2% weight loss at 100–110°C, corresponding to the release of crystalline water. Storage in desiccators with P₂O₅ prevents hygroscopic degradation.
Applications and Derivatives
While direct pharmacological data for this compound are limited, structurally related thiosemicarbazides exhibit notable antitubercular activity (MIC = 0.78–6.25 µg/mL). Derivatives modified at the phenyl or hydrazinecarboximidamide moieties show enhanced bioactivity, suggesting avenues for further research.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Neuropharmacological Applications
One of the most promising applications of hydrazinecarboximidamide derivatives is in the treatment of Alzheimer's Disease (AD) . Recent studies have focused on the design and synthesis of compounds that can act as dual inhibitors for two critical enzymes involved in AD pathology: acetylcholinesterase (AChE) and BACE 1 (Beta-site APP Cleaving Enzyme).
Case Study: Dual Inhibition for Alzheimer's Disease
- A study designed 40 derivatives of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide, which were evaluated for their inhibitory effects on AChE and BACE 1. The results indicated that these compounds could effectively inhibit both enzymes at micromolar concentrations, suggesting their potential as therapeutic agents for AD treatment .
- Another research highlighted novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives, which also demonstrated significant dual inhibition capabilities. Among these, a specific compound was identified as the most active, occupying the binding pockets of both enzymes effectively .
Antimicrobial Potential
Hydrazinecarboximidamide derivatives have also been explored for their antimicrobial properties . The structure-activity relationship (SAR) studies indicate that modifications to the hydrazinecarboximidamide framework can enhance antimicrobial efficacy.
Case Study: Antimicrobial Activity
- Research has shown that certain pyrrole- and indole-based allylidene hydrazine carboximidamide derivatives exhibit notable antimicrobial activity against various pathogens. These findings suggest that these compounds could serve as lead candidates for developing new antibiotics .
Synthesis and Characterization
The synthesis of hydrazinecarboximidamide derivatives often involves innovative methodologies to enhance yield and purity. Techniques such as ultrasound irradiation and green chemistry principles are being applied to improve synthetic routes.
Synthesis Techniques
- The use of p-dodecylbenzenesulfonic acid as a catalyst in aqueous media under ultrasound irradiation has been reported to facilitate the synthesis of specific hydrazinecarboximidamide derivatives, showcasing a more environmentally friendly approach to chemical synthesis .
Structural Insights and Computational Studies
In silico studies play a crucial role in understanding the interaction of hydrazinecarboximidamide derivatives with biological targets. These computational methods help predict physicochemical properties and optimize lead compounds for better efficacy.
Computational Studies
Mechanism of Action
The mechanism of action of Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in Hydrazinecarboximidamides
Key Differences:
- The unsubstituted hydrazinecarbothioamide () lacks the thioxomethylphenylamino group, making it less reactive toward electrophiles but more water-soluble .
Comparison with Thiocarbohydrazide Derivatives
Thiocarbohydrazides (e.g., ) share the thiourea functionality but differ in backbone structure:
Notable Contrasts:
- Thiocarbohydrazides form stable metal complexes due to multiple donor atoms (N, S), while the target compound’s thioxomethyl group may enable similar coordination but with modified selectivity due to steric effects .
- The target compound’s imidamide backbone may enhance bioactivity compared to simpler thiocarbohydrazides, as seen in related antifungal hydrazinecarboximidamides ().
Structural Confirmation
- X-ray Crystallography : Used in analogs () to confirm (E)-configuration of imine groups. The target compound’s structure could be similarly validated using SHELXL () .
- Spectroscopy : FTIR and NMR data for related compounds () highlight characteristic peaks for thioamide (C=S, ~1250 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .
Biological Activity
Hydrazinecarboximidamide derivatives, particularly 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]-, have garnered attention in recent research due to their potential biological activities. This compound is part of a broader class of hydrazine derivatives that exhibit diverse pharmacological properties, including enzyme inhibition and antioxidant activity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Overview of Hydrazinecarboximidamide Derivatives
Hydrazinecarboximidamide compounds are characterized by their unique structural features, which contribute to their biological efficacy. The specific compound in focus, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]-, has been evaluated primarily for its inhibitory effects on key enzymes related to neurodegenerative diseases and its antioxidant properties.
Key Biological Activities
-
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : Research indicates that derivatives of hydrazinecarboximidamide can inhibit AChE, an enzyme implicated in Alzheimer's disease. For instance, a study showed that certain derivatives exhibited IC50 values in the micromolar range against AChE, suggesting significant inhibitory potential .
- Beta-Site APP Cleaving Enzyme (BACE-1) Inhibition : Compounds such as pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives were designed to target both AChE and BACE-1, showcasing dual inhibitory activity which is promising for therapeutic strategies against Alzheimer's disease .
-
Antioxidant Activity
- Hydrazine-containing compounds have been evaluated for their antioxidant effects. Studies demonstrated that these compounds can scavenge free radicals effectively, outperforming standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) . The presence of the primary hydrazino group is crucial for these antioxidant properties.
Table 1: Summary of Biological Activities
| Compound Name | Target Enzyme | IC50 (μM) | Antioxidant Activity | Notes |
|---|---|---|---|---|
| 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]- | AChE | ~57.09 | Yes | Dual inhibitor potential |
| Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide | BACE-1 | ~74.24 | Yes | Effective against AD |
| Hydrazinoimidazolines | DPPH Radical | N/A | Excellent | Superior scavenging ability |
Case Studies
- Alzheimer's Disease Model : In a study investigating the dual inhibition of AChE and BACE-1, various derivatives were synthesized and tested in vitro. The results indicated that specific modifications to the hydrazine framework enhanced inhibitory potency, making them viable candidates for further development as therapeutic agents against Alzheimer's disease .
- Antioxidant Efficacy : Another study focused on the antioxidant capabilities of hydrazinoimidazolines derived from hydrazinecarboximidamide. These compounds demonstrated significant scavenging effects on DPPH radicals and nitric oxide, suggesting their potential use in preventing oxidative stress-related diseases .
Q & A
Basic: What are the standard synthetic routes and characterization techniques for hydrazinecarboximidamide derivatives?
Answer:
Synthesis typically involves condensation reactions between aminoguanidine derivatives and carbonyl-containing precursors under controlled conditions. For example:
- Reagents/Catalysts : Ethanol as solvent, LiCl as catalyst, and aminoguanidine hydrochloride as a nucleophile (e.g., for thiazole derivatives) .
- Key Steps : Formation of hydrazone linkages via Schiff base reactions. For instance, reacting aminoguanidine with substituted benzaldehydes or ketones under acidic/basic conditions (e.g., NaOH for nitro derivatives) .
- Characterization :
- NMR Spectroscopy : and NMR to confirm regiochemistry (e.g., syn/anti isomer ratios in hydrazones) .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) to validate molecular formulas (e.g., CHNO derivatives) .
- Purity Analysis : HPLC with NHOAc/MeOH gradients (e.g., >98% purity for antimicrobial thiazoles) .
Example : Compound (E)-2-(4-fluorobenzylidene)hydrazinecarboximidamide was synthesized in 49% yield using DMSO-d6 for NMR analysis ( 7.26–12.03 ppm) and confirmed via HRMS (m/z 181.0894) .
Basic: How do reaction conditions influence the yield and purity of hydrazinecarboximidamide derivatives?
Answer:
Critical parameters include:
- Temperature : Elevated temperatures (e.g., 80°C) enhance reaction rates but may reduce selectivity. For example, cyclocondensation of aminoguanidine with nitrobenzaldehydes at 60–80°C improved yields (85–95%) .
- pH Control : Basic conditions (e.g., NaOH) favor imine formation, while acidic media stabilize intermediates .
- Catalysts : LiCl in ethanol accelerates nucleophilic substitution in thiazole syntheses (e.g., 78–87% yields for biphenyl derivatives) .
- Purification : Column chromatography (silica gel) or recrystallization (e.g., from EtOH/HO) resolves isomeric mixtures (e.g., syn/anti ratios 1:1) .
Data Contradiction : Yields for structurally similar compounds vary significantly (e.g., 38–95% in thiazoles vs. nitro derivatives) due to steric hindrance or electronic effects of substituents .
Advanced: What strategies resolve contradictions in biological activity data across cell lines?
Answer:
Discrepancies in IC values or cytotoxicity profiles require:
- Multi-Assay Validation : For example, compound (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarboximidamide (8l) showed IC values ranging from 2.23–3.75 µM across MDA-MB-231, MCF-7, and HepG2 cells. Cross-validation via MTT, flow cytometry (Annexin V/PI staining), and Western blotting confirmed apoptosis mechanisms .
- Statistical Analysis : EC values (e.g., 56.99 µg/mL in h-CLAT assays) are used to quantify sensitization potency thresholds .
- Mechanistic Studies : Molecular docking (e.g., binding to E-protein residues Gln200/Asp203 in flaviviral inhibitors) rationalizes activity variations .
Advanced: How can molecular docking guide structural optimization of enzyme inhibitors?
Answer:
- Target Identification : Hydrazinecarboximidamide derivatives target enzymes like acetylcholinesterase (AChE) or heme oxygenase (HemO). For example, (E)-2-(4-fluorobenzylidene)hydrazinecarboximidamide binds HemO via allosteric interactions ( kcal/mol) .
- SAR Optimization : Substituent effects:
Example : Docking of pyrazole-benzo[d]thiazole hybrids into AChE active sites identified hydrogen bonds with Tyr337 and π-π stacking with Trp86, guiding lead optimization .
Advanced: What methods evaluate electrochemical behavior and stability of hydrazinecarboximidamide derivatives?
Answer:
- Cyclic Voltammetry (CV) : Reversible oxidation peaks (e.g., +2e/H for LQM10 forming quinone methides) confirm redox activity. Scan rates (50–200 mV/s) determine diffusion-controlled processes .
- Scatchard Analysis : Quantifies binding constants (e.g., K = 2.06 × 10 L/mol for PAMAM complexes) .
- Hydrolytic Stability Assays : Lyophilized plasma incubations (37°C, pH 7.4) measure degradation rates (e.g., t = 8.12 h for compound 12) .
Advanced: How to interpret conflicting toxicological data (e.g., sensitization assays)?
Answer:
- Weight-of-Evidence (WoE) : Integrate results from in chemico (KeratinoSens™) and in vitro (h-CLAT) assays. For example:
- Mechanistic Follow-Up : Assess protein binding (e.g., DPRA assay) or genomic profiling to resolve false positives/negatives.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
